4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]aniline
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Overview
Description
4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]aniline is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,4-diethoxyphenyl group attached to the thiazole ring, which is further connected to an aniline moiety
Preparation Methods
The synthesis of 4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]aniline typically involves the reaction of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring. The final step involves the coupling of the thiazole derivative with aniline under appropriate conditions to obtain the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties. Thiazole derivatives are known to exhibit significant biological activities, making them valuable in the development of new therapeutic agents.
Industry: Thiazole derivatives, including 4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]aniline, are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]aniline can be compared with other thiazole derivatives, such as:
Diethofencarb: A carbamate ester with antifungal properties, used in agriculture as a fungicide.
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Properties
CAS No. |
62189-75-7 |
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Molecular Formula |
C19H20N2O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C19H20N2O2S/c1-3-22-17-10-7-14(11-18(17)23-4-2)19-21-16(12-24-19)13-5-8-15(20)9-6-13/h5-12H,3-4,20H2,1-2H3 |
InChI Key |
IRZODYWPLURPFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N)OCC |
Origin of Product |
United States |
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